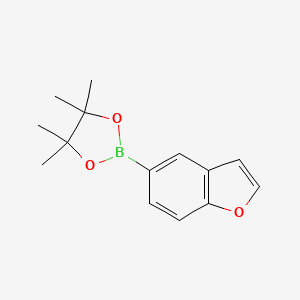

2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCCCOMKYKVFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383572 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519054-55-8 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519054-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]furan-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis and medicinal chemistry. This document covers its chemical identity, physicochemical properties, synthesis, experimental protocols for its application, and its significant role in drug discovery and development.

Chemical Identity and Properties

The physicochemical properties of boronic acid pinacol esters are crucial for their handling, storage, and reactivity. Below is a table summarizing key properties, with data for the related compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran provided for reference.

| Property | Value (for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran) |

| Molecular Formula | C₁₈H₁₉BO₃ |

| Molecular Weight | 294.2 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in many organic solvents (e.g., dioxane, THF, DMF) |

| Stability | Generally stable under anhydrous conditions; sensitive to strong acids and bases |

Data for a related compound, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran, as specific data for the target compound is not available.[3]

Synthesis and Reactivity

This compound is primarily synthesized through a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, of a halogenated benzofuran (e.g., 5-bromobenzofuran) with a diboron reagent like bis(pinacolato)diboron.

The principal application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the benzofuran core and various aryl, heteroaryl, or vinyl halides or triflates. This versatility makes it an invaluable tool for constructing complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a benzofuran boronic acid pinacol ester. This protocol is a composite based on several published procedures.[4][5][6][7]

Materials:

-

This compound (1.1 equivalents)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add the aryl halide, this compound, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the solvent and the base (dissolved in water if using a mixed solvent system).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[8][9][10] this compound serves as a crucial starting material for the synthesis of these bioactive molecules.

Key Therapeutic Areas:

-

Anticancer Agents: Benzofuran derivatives have shown potent antiproliferative activity against various cancer cell lines.[9][10] For instance, benzofuran-4,5-diones have been identified as selective inhibitors of human peptide deformylase, a potential target for cancer therapy.[11]

-

Neurodegenerative Diseases: Benzofuran-based compounds are being investigated for the treatment of neurodegenerative disorders. One derivative was identified as a novel ROCK inhibitor that protects against oxidative stress in a cellular model of Parkinson's disease.[12] Another benzofuran analogue has been developed as a β-amyloid aggregation inhibitor for the potential treatment of Alzheimer's disease.[13]

-

Enzyme Inhibition: Phenylbenzofuran-2-carboxylate derivatives, synthesized via Suzuki coupling, have demonstrated α-glucosidase inhibitory potential, which is relevant for the management of diabetes.[4]

The ability to easily introduce the benzofuran moiety into a wide array of molecules through Suzuki-Miyaura coupling makes this compound a highly valuable reagent in the drug discovery pipeline.

Visualizations

The following diagrams illustrate the key chemical transformation and the role of the title compound in synthetic chemistry.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Caption: Role as a building block in drug discovery.

References

- 1. 2-(1-Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H17BO3 | CID 43811031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzofuran, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- [sobekbio.com]

- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran | C18H19BO3 | CID 60146103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pjps.pk [pjps.pk]

- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties and Applications of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a heterocyclic organic compound that holds significant promise in the fields of medicinal chemistry and organic synthesis. As a boronic acid pinacol ester derivative of benzofuran, it serves as a key building block in the construction of complex molecular architectures. The benzofuran motif is a prevalent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a workflow for its primary application in Suzuki-Miyaura cross-coupling reactions.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key physical data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇BO₃ | [1] |

| Molecular Weight | 244.1 g/mol | [1] |

| Melting Point | 70 - 74 °C | [1] |

| Boiling Point | 340.0 ± 15.0 °C (Predicted) | N/A |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 519054-55-8 | [1] |

Experimental Protocols

Accurate determination of physical properties is fundamental for the characterization and quality control of chemical compounds. The following sections detail standardized experimental protocols for measuring the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. The following capillary method is a standard procedure for its determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the bottom of the tube to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid is observed (the onset of melting) and the temperature at which the last solid particle melts are recorded. This range represents the melting point of the sample. For a pure compound, this range should be narrow (typically < 2 °C).

Boiling Point Determination (for liquids, theoretical for this solid)

While this compound is a solid at room temperature, a general protocol for determining the boiling point of a high-boiling liquid is provided for completeness, as it is relevant for distillation and purification processes if the compound were to be melted and vaporized.

Apparatus:

-

Thiele tube or a micro boiling point apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in the small test tube.

-

Capillary Placement: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Heating: The apparatus is gently heated. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: The temperature is noted when a continuous and rapid stream of bubbles emerges from the capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for designing reaction conditions, purification methods, and for formulation in drug development. A dynamic method for determining solubility is described below.[2]

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic bath

-

Luminance probe or a turbidity sensor

-

Analytical balance

Procedure:

-

Sample Preparation: A known mass of this compound is added to a known volume of the desired organic solvent in the jacketed glass vessel.

-

Heating and Mixing: The mixture is stirred and slowly heated using the thermostatic bath.

-

Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe. The temperature at which the solution becomes clear (i.e., the turbidity disappears) is recorded as the solubility temperature for that specific concentration.

-

Data Collection: This process is repeated with different concentrations of the solute in the solvent to generate a solubility curve (solubility vs. temperature).

Application in Suzuki-Miyaura Cross-Coupling

A primary and highly valuable application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common in pharmaceuticals.[6][7]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its physical properties and the experimental protocols for their determination is essential for its effective use. The Suzuki-Miyaura cross-coupling reaction stands out as a key application, providing a reliable method for the synthesis of novel benzofuran-containing compounds for drug discovery and development. This guide serves as a foundational resource for researchers and scientists working with this important chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pjps.pk [pjps.pk]

- 5. mdpi.com [mdpi.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. mdpi.com [mdpi.com]

A Technical Guide to 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block in medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, provides an experimental protocol for its synthesis, and explores its application as a key intermediate in the construction of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. Furthermore, this guide delves into the biological significance of the benzofuran scaffold, with a focus on its role in modulating key signaling pathways pertinent to drug discovery, such as the NF-κB, MAPK, and mTOR pathways.

Compound Identification and Properties

This compound, also known as benzofuran-5-boronic acid pinacol ester, is a stable, crystalline solid that serves as a key reagent in organic synthesis. Its structure incorporates the biologically important benzofuran motif and a pinacol boronic ester group, rendering it an ideal coupling partner in palladium-catalyzed cross-coupling reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇BO₃ | [1] |

| Molecular Weight | 244.10 g/mol | [2] |

| CAS Number | 519054-55-8 | [1] |

| Appearance | Solid | [3] |

| Synonyms | Benzo[b]furan-5-boronic acid, pinacol ester; 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step sequence, starting from a readily available substituted phenol. The following protocol is a representative example based on established synthetic methodologies for analogous compounds.[4][5]

Synthesis of Benzofuran-5-carbonitrile

A common precursor for the target molecule is a substituted benzofuran. The synthesis of a related compound, benzo[b]furan-6-carbonitrile, has been reported and can be adapted.[4] This involves the Sonogashira coupling of an iodophenol with a protected acetylene, followed by a copper-catalyzed cyclization.

Materials:

-

3-Hydroxy-4-iodobenzonitrile

-

Ethynyltrimethylsilane

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Solvent (e.g., Toluene)

-

Tetrabutylammonium fluoride (TBAF)

Procedure:

-

To a solution of 3-hydroxy-4-iodobenzonitrile and ethynyltrimethylsilane in toluene, add Pd(OAc)₂, PPh₃, and CuI.

-

Add triethylamine and heat the mixture under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the silylated benzofuran.

-

Treat the silylated intermediate with TBAF in THF to remove the trimethylsilyl group, affording the benzofuran-5-carbonitrile.

Borylation of Benzofuran to Yield this compound

The final borylation step introduces the pinacol boronic ester group onto the benzofuran core.

Materials:

-

Benzofuran-5-carbonitrile (or other 5-substituted benzofuran)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(cod)(OMe)]₂ (catalyst)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand)

-

Solvent (e.g., Cyclohexane)

Procedure:

-

In a glovebox, combine the benzofuran starting material, B₂pin₂, [Ir(cod)(OMe)]₂, and dtbpy in a reaction vessel.

-

Add anhydrous cyclohexane as the solvent.

-

Seal the vessel and heat the mixture at a specified temperature (e.g., 80 °C) for a designated time.

-

Monitor the reaction for the formation of the product.

-

After completion, cool the mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the target compound.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[6][7][8] This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.[9]

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

-

In a reaction flask, dissolve the aryl halide and this compound in the chosen solvent system.

-

Add the palladium catalyst and the base.

-

Degas the mixture and place it under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it.

-

Purify the crude product by column chromatography to yield the desired coupled product.

References

- 1. 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1-BENZOFURAN | CAS 519054-55-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 5-(4,4,5,5-Tetramethyl- 1,3,2 dioxaborolan-2-yl)-1H-pyrrolo 2,3-b pyridine AldrichCPR 754214-56-7 [sigmaaldrich.com]

- 3. Benzofuran-7-boronic acid pinacol ester | CymitQuimica [cymitquimica.com]

- 4. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. pjps.pk [pjps.pk]

- 8. Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable building block in medicinal chemistry and organic synthesis. The primary and most effective method for its preparation is the Palladium-catalyzed Miyaura borylation of 5-bromobenzofuran. This document details the experimental protocol, quantitative data, and the underlying reaction mechanism.

Introduction

This compound, with the CAS number 519054-55-8, is a key intermediate used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzofuran-5-yl moiety into complex molecules.[1] Benzofuran derivatives are prevalent in a wide range of biologically active compounds and natural products, making this boronic ester a crucial tool for drug discovery and development.[2][3]

Physicochemical Properties: The target compound is a white solid with a melting point of 72°C.[4]

| Property | Value |

| CAS Number | 519054-55-8 |

| Molecular Formula | C₁₄H₁₇BO₃ |

| Molecular Weight | 244.10 g/mol |

| Appearance | White Solid |

| Melting Point | 72°C[4] |

Synthesis via Miyaura Borylation

The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction.[5][6] This reaction involves the cross-coupling of a haloarene, in this case, 5-bromobenzofuran, with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[5][6]

Reaction Scheme

Figure 1. Overall reaction scheme for the Miyaura borylation of 5-bromobenzofuran.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) |

| 5-Bromobenzofuran | 197.03 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 816.64 |

| Potassium Acetate (KOAc) | 98.14 |

| 1,4-Dioxane (anhydrous) | 88.11 |

Procedure:

-

To a dry reaction vessel, add 5-bromobenzofuran (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq), and potassium acetate (1.5 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-90% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 80-100 °C |

| Purity | >98% (by GC)[4] |

Catalytic Cycle

The mechanism of the Miyaura borylation involves a palladium-catalyzed cycle.

References

- 1. 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1-BENZOFURAN | CAS 519054-55-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. labproinc.com [labproinc.com]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

1H NMR spectrum of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of this compound, a key intermediate in organic synthesis and drug discovery. The benzofuran motif is of significant interest in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The pinacol boronate ester group facilitates crucial carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. A thorough understanding of the spectral characteristics of this molecule is essential for its synthesis, purification, and characterization.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for this specific molecule is not readily found, a reliable prediction of the ¹H NMR spectrum can be generated by analyzing the chemical shifts of the constituent fragments: the benzofuran ring system and the pinacol boronate ester. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of this compound. These predictions are based on known values for benzofuran and the substituent effects of the pinacol boronate group on an aromatic ring.[1][2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.6 | d | ~2.2 |

| H-3 | ~6.7 | d | ~2.2 |

| H-4 | ~7.8 | d | ~1.5 |

| H-6 | ~7.7 | dd | ~8.5, 1.5 |

| H-7 | ~7.4 | d | ~8.5 |

| -CH₃ (pinacol) | ~1.3 | s | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are typically recorded in deuterated chloroform (CDCl₃). The actual experimental values may vary slightly depending on the solvent, concentration, and instrument frequency.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid compound, this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[4] Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used if the compound's solubility is poor in CDCl₃.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).[3]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to confirm the structure.

Mandatory Visualizations

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the aromatic and vinylic protons numbered for clear correlation with the NMR data table.

Caption: Molecular structure with proton numbering.

Experimental and Analytical Workflow

This diagram outlines the logical flow from sample preparation to final structural confirmation using ¹H NMR spectroscopy.

Caption: ¹H NMR experimental and analytical workflow.

References

In-depth Technical Guide: Benzofuran-5-yl Boronic Acid Pinacol Ester

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide centers on the characterization of benzofuran-5-yl boronic acid pinacol ester, with a specific emphasis on its 13C NMR data. Due to the absence of publicly available experimental 13C NMR data for this specific molecule in the searched literature, this document provides a representative experimental protocol for acquiring such data and a standardized framework for its presentation and interpretation.

Data Presentation: 13C NMR of Benzofuran-5-yl Boronic Acid Pinacol Ester

While specific experimental 13C NMR data for benzofuran-5-yl boronic acid pinacol ester is not available in the reviewed literature, the following table provides a template for how such data would be structured. The carbon atoms of the molecule are numbered for clear assignment (see Figure 1).

Table 1: Hypothetical 13C NMR Data for Benzofuran-5-yl Boronic Acid Pinacol Ester

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | |

| C3 | |

| C3a | |

| C4 | |

| C5 | |

| C6 | |

| C7 | |

| C7a | |

| C8 | |

| C9 | |

| C10 |

Note: The signal for the carbon atom attached to the boron (C5) may be broadened or unobserved due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality 13C NMR data for benzofuran-5-yl boronic acid pinacol ester.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of benzofuran-5-yl boronic acid pinacol ester.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for similar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

2.2. NMR Data Acquisition

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer.[1][2]

-

Spectrometer: Bruker Avance III 400 (or equivalent)

-

Probe: 5 mm BBO probe

-

Experiment: 1D 13C with proton decoupling (e.g., zgpg30)

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Pulse Program: A 30° pulse angle is often a good compromise for obtaining reasonable signal-to-noise for both protonated and non-protonated carbons in a reasonable time.[3]

-

Acquisition Time (at): 2-4 seconds.[3]

-

Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay (5 x T1 of the slowest relaxing carbon) would be necessary.

-

Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration. The signal-to-noise ratio increases with the square root of the number of scans.[1]

-

Spectral Width (sw): Approximately 240 ppm (e.g., from -20 to 220 ppm) to ensure all carbon signals are captured.

-

Referencing: The solvent peak (CDCl3 at 77.16 ppm) is typically used as the internal reference.

2.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Visualization

3.1. Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of benzofuran-5-yl boronic acid pinacol ester with the carbon atoms numbered for NMR peak assignment.

Figure 1: Molecular structure of benzofuran-5-yl boronic acid pinacol ester with carbon numbering.

3.2. Experimental Workflow for 13C NMR Spectroscopy

The diagram below outlines the key steps involved in a typical 13C NMR experiment.

Figure 2: General workflow for a 13C NMR experiment.

References

Characterization of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization, synthesis, and potential applications of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound, a key building block in medicinal chemistry, is of significant interest due to the prevalence of the benzofuran scaffold in a wide array of biologically active molecules.[1][2]

Core Compound Properties

This compound, also known by its CAS number 519054-55-8, is a stable, crystalline solid at room temperature.[3][4] Its structure features a benzofuran moiety attached to a pinacol boronic ester. This functional group makes it an ideal reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[5][6]

Physicochemical and Spectroscopic Data

The following tables summarize the known quantitative data for this compound. It is important to note that while some experimental data is available, a complete experimental dataset for this specific isomer is not fully published in the literature.

| Identifier | Value |

| IUPAC Name | 2-(1-Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 519054-55-8[3] |

| Molecular Formula | C₁₄H₁₇BO₃[2] |

| Molecular Weight | 244.1 g/mol [3] |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 70 - 74 °C[3] |

| Spectroscopic Data | Observed Shifts (ppm) |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.11 (s, 1H), 7.78 (d, J = 8.3 Hz, 1H), 7.59 (d, J = 2.2 Hz, 1H), 7.48 (d, J = 8.4 Hz, 1H), 6.77 (d, J = 1.2 Hz, 1H), 1.35 (s, 12H)[7][8] |

| ¹³C NMR | Data not available in the searched literature. |

| ¹¹B NMR | Data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

| Infrared (IR) | Data not available in the searched literature. |

Experimental Protocols

Synthesis via Miyaura Borylation

This protocol describes the palladium-catalyzed cross-coupling of 5-bromobenzofuran with bis(pinacolato)diboron.

Materials:

-

5-Bromobenzofuran

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add 5-bromobenzofuran (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) to the flask.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Applications in Drug Discovery and Development

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[9][10] this compound serves as a critical intermediate for the synthesis of complex benzofuran-containing molecules. Its primary application is in Suzuki-Miyaura cross-coupling reactions to introduce the benzofuran-5-yl moiety into a target molecule.

Below is a diagram illustrating the general workflow of utilizing this compound in a drug discovery context.

As depicted, the synthesis of the title compound via Miyaura borylation provides a stable and versatile building block. This intermediate can then be coupled with a variety of aryl or heteroaryl halides to generate a library of novel compounds for biological screening. This strategy is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space around the benzofuran core.

While no specific signaling pathways involving this compound have been identified in the literature, its utility in synthesizing compounds that modulate various biological targets is well-established for the benzofuran class of molecules. These targets include kinases, G-protein coupled receptors, and enzymes involved in inflammatory and proliferative diseases.

The logical relationship for its primary use in synthesis is outlined in the following diagram:

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1-BENZOFURAN | CAS 519054-55-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C-H Activation with Silyldimesitylborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. asset.library.wisc.edu [asset.library.wisc.edu]

- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of Benzofuran Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

Benzofuran boronic esters are a pivotal class of compounds, serving as versatile building blocks in organic synthesis and as key structural motifs in medicinal chemistry.[1][2][3] Their utility, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates robust and unambiguous methods for structure determination.[4] This guide provides an in-depth overview of the core analytical techniques employed for the structural elucidation of these molecules, complete with experimental protocols and representative data.

Core Spectroscopic and Analytical Techniques

The definitive identification of benzofuran boronic esters relies on a synergistic combination of spectroscopic methods. While techniques like NMR, Mass Spectrometry, and Infrared Spectroscopy provide crucial information about the molecular framework and functional groups, X-ray Crystallography offers the ultimate confirmation of the three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For benzofuran boronic esters, a combination of ¹H, ¹³C, and ¹¹B NMR is essential.

-

¹H NMR Spectroscopy: Provides information on the number, environment, and connectivity of protons. The spectra of benzofuran boronic esters show characteristic signals for the aromatic protons of the benzofuran core and the protons of the boronic ester group (e.g., the methyl groups of a pinacol ester). Protons on the benzofuran ring typically appear in the downfield region (δ ≈ 7.0–7.8 ppm).[1]

-

¹³C NMR Spectroscopy: Reveals the number and type of carbon atoms. The benzofuran carbons resonate in the aromatic region (δ ≈ 110–160 ppm), while the carbons of a typical pinacol boronic ester appear in the upfield region (e.g., δ ≈ 84 ppm for the quaternary carbons and δ ≈ 25 ppm for the methyl carbons).[1][5]

-

¹¹B NMR Spectroscopy: This is a crucial technique for confirming the formation and coordination state of the boronic ester. Boronic esters with a trigonal planar (sp²-hybridized) boron atom typically show a broad signal in the range of δ = 20–30 ppm.[6] Tetracoordinated boron species, which can form in the presence of Lewis bases, exhibit signals at higher fields (δ ≈ 2–10 ppm).[5][7]

The logical workflow for using these NMR techniques is to start with simple 1D spectra to identify key functional groups and then use 2D techniques (like COSY, HSQC, and HMBC) to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. Techniques like electrospray ionization (ESI) are well-suited for these compounds.[8]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups present in the molecule. For benzofuran boronic esters, characteristic absorption bands include B-O stretching (typically around 1300-1360 cm⁻¹), C=C stretching for the aromatic rings, and C-O-C stretching of the furan and ester moieties.[1][6]

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. It provides precise information on bond lengths, bond angles, and the overall 3D arrangement of atoms in the solid state, confirming the connectivity and stereochemistry of the molecule.[1][9][10][11]

Summary of Quantitative Data

The following tables summarize typical spectroscopic data for a representative benzofuran boronic ester, such as benzofuran-2-boronic acid pinacol ester.

Table 1: Typical ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzofuran Aromatic-H | 7.0 - 7.8 | Multiplet |

| Pinacol Ester -CH₃ | ~ 1.35 | Singlet |

Table 2: Typical ¹³C NMR Spectroscopic Data

| Carbons | Chemical Shift (δ, ppm) |

|---|---|

| Benzofuran Aromatic-C | 110 - 160 |

| Boron-bound C | Not always observed |

| Pinacol Ester -C(CH₃)₂ | ~ 84 |

| Pinacol Ester -CH₃ | ~ 25 |

Table 3: Typical ¹¹B NMR Spectroscopic Data

| Boron Environment | Chemical Shift (δ, ppm) |

|---|

| Trigonal Boronic Ester | 20 - 30 (broad) |

Table 4: Key Infrared (IR) Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| B-O Stretch | 1300 - 1360 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch | 1000 - 1250 |

Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining high-quality data for structure elucidation.

General Workflow

The overall process for structure elucidation follows a logical progression from synthesis to definitive structural proof.

Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified benzofuran boronic ester in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

¹¹B NMR Acquisition: Acquire the spectrum using a broadband probe tuned to the ¹¹B frequency. Use a boron-free NMR tube if quantitative analysis is required. A simple one-pulse experiment is usually sufficient.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard like BF₃·OEt₂ (for ¹¹B).

Protocol for UPLC-ESI-MS

This protocol is adapted from methods developed for the high-throughput analysis of boronic acids.[8]

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Chromatographic Conditions:

-

Column: Use a C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm).

-

Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B) is effective.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer Conditions (ESI Positive Mode):

-

Capillary Voltage: 3.0-3.5 kV.

-

Cone Voltage: 20-30 V.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Scan Range: m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺). Use the high-resolution data to calculate the elemental composition and compare it with the theoretical formula.

Protocol for Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the atomic positions.

-

Refinement: Refine the atomic positions and thermal parameters against the experimental data to improve the model. The final refined structure provides a detailed 3D view of the molecule.[9][10]

Synthesis and Structure Relationship

The structure elucidation process is intrinsically linked to the synthesis of the target molecule. Understanding the reaction mechanism can provide strong evidence for the expected structure. A common route to benzofuran boronic esters is the esterification of a corresponding benzofuran boronic acid with a diol, such as pinacol.

By applying the suite of analytical techniques described in this guide, researchers can confidently and accurately determine the structure of novel benzofuran boronic esters, facilitating their application in drug discovery and materials science.

References

- 1. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

commercial availability of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Technical Guide: 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Audience: Researchers, Scientists, and Drug Development Professionals Subject: A comprehensive overview of the commercial availability, synthesis, and application of this compound, a key building block in modern synthetic chemistry.

Introduction

This compound is a heterocyclic organic compound belonging to the family of boronic acid pinacol esters. It features a benzofuran moiety attached to a dioxaborolane ring. This structure makes it an exceptionally stable, easy-to-handle source of a benzofuranyl nucleophile for carbon-carbon bond-forming reactions.[1][2]

Its primary application is as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for synthesizing biaryl and hetero-biaryl structures.[3][4][5] These structural motifs are ubiquitous in medicinal chemistry, pharmaceuticals, and materials science, making this compound a valuable reagent in drug discovery and the development of novel organic materials.[4][6]

Physicochemical and Commercial Data

The compound is a white solid at room temperature and is offered by several chemical suppliers with purities suitable for synthetic research.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 912824-85-2 | |

| Alternate CAS | 519054-55-8 | [7] |

| Molecular Formula | C₁₄H₁₇BO₃ | [7] |

| Molecular Weight | 244.10 g/mol | [7] |

| Physical State | Solid | [7] |

| Appearance | White to Almost White Powder/Crystal | [7] |

| Melting Point | 72 °C | [7] |

| Synonyms | Benzofuran-5-boronic acid pinacol ester | N/A |

Table 2: Commercial Availability

| Supplier | Product Number | Purity | Available Quantities |

| TCI Chemicals | T3602 | >99.0% (GC) | 250mg, 1g, 5g |

| Lab Pro Inc. | B5823-250MG | Min. 98.0% | 250mg |

| Amerigo Scientific | N/A | ≥95% | Inquire |

| MolCore | MC-001099 | >95% | Inquire |

| Ambeed, Inc. | A286791 | >95% | 1g, 5g, 10g, 25g |

Note: Availability and catalog numbers are subject to change. Please consult supplier websites for the most current information.

Synthesis Protocol: Miyaura Borylation

The most common and efficient method for synthesizing aryl boronic esters like this compound is the palladium-catalyzed Miyaura borylation reaction.[1][5] This reaction involves the cross-coupling of an aryl halide (in this case, 5-bromobenzofuran) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[1][5]

General Experimental Protocol

Reaction: 5-Bromobenzofuran + Bis(pinacolato)diboron → this compound

Reagents & Materials:

-

5-Bromobenzofuran (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

-

Palladium Catalyst (e.g., PdCl₂(dppf) or Pd(OAc)₂) (1-3 mol%)

-

Ligand (e.g., dppf, XPhos) if required by the catalyst

-

Base (e.g., Potassium Acetate - KOAc, Potassium Carbonate - K₂CO₃) (3.0 equiv)

-

Anhydrous, deoxygenated solvent (e.g., Dioxane, Toluene, or DMSO)

-

Reaction vessel (e.g., flame-dried Schlenk flask)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Setup: To a flame-dried reaction vessel under an inert atmosphere, add 5-bromobenzofuran, bis(pinacolato)diboron, the palladium catalyst, and the base.

-

Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe or cannula.

-

Reaction: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 8-24 hours).

-

Workup: Cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[3][4] This palladium-catalyzed reaction forms a new carbon-carbon bond between the benzofuran ring and another aryl or vinyl group (from an organohalide), providing a direct route to complex molecular architectures.[6][8] This process is a cornerstone of modern drug discovery for constructing bioactive molecules.[4][6]

Diagram 1: Suzuki-Miyaura Coupling Workflow

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. 4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane | Benchchem [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. Buy (5-Bromobenzofuran-2-yl)boronic acid | 331833-99-9 [smolecule.com]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. labproinc.com [labproinc.com]

- 8. Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Benzofuran-5-boronic Acid Pinacol Ester: Sourcing, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzofuran-5-boronic acid pinacol ester, a versatile building block in modern organic synthesis and medicinal chemistry. This document covers reliable suppliers, key chemical properties, detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, and its relevance in the modulation of critical signaling pathways.

Sourcing and Physicochemical Properties

Benzofuran-5-boronic acid pinacol ester is commercially available from a range of chemical suppliers. Researchers should consider factors such as purity, price, and availability when selecting a supplier. The following table summarizes information for benzofuran boronic acid pinacol ester isomers from various suppliers to provide a comparative overview.

Table 1: Supplier Information for Benzofuran Boronic Acid Pinacol Esters

| Supplier | Product Name | CAS Number | Purity | Price (USD) | Availability |

| Thermo Scientific Chemicals (Fisher Scientific) | Benzofurazan-5-boronic acid pinacol ester, 97% | 1073355-14-2 | 97% | $209.00 / 1 g | In Stock |

| Chem-Impex | Benzofuran-3-boronic acid pinacol ester | 796851-30-4 | ≥ 95% (HPLC) | Inquire | In Stock |

| CymitQuimica | Benzofuran-7-boronic acid pinacol ester | 1192755-14-8 | 97% | €175.00 / 1 g | In Stock |

| Alfa Chemistry | Benzofuran-2-boronic acid, pinacol ester | 402503-13-3 | 96% | Inquire | In Stock |

| Boron Molecular | Benzylboronic acid, pinacol ester | 87100-28-5 | 97% | Inquire | In Stock |

| Sigma-Aldrich | 2-Aminopyrimidine-5-boronic acid pinacol ester | 402960-38-7 | ≥97% | Inquire | In Stock |

| Frontier Specialty Chemicals | Wide range of boronic esters | Various | High Purity | Varies | In Stock |

Table 2: Physicochemical Properties of Benzofuran Boronic Acid Pinacol Esters

| Property | Value | Reference |

| Molecular Formula (Benzofuran-3-boronic acid pinacol ester) | C₁₄H₁₇BO₃ | [1] |

| Molecular Weight (Benzofuran-3-boronic acid pinacol ester) | 244.1 g/mol | [1] |

| Appearance (Benzofuran-3-boronic acid pinacol ester) | Off-white solid | [1] |

| Storage Conditions (Benzofuran-3-boronic acid pinacol ester) | Store at 0-8°C | [1] |

| Purity (Benzofuran-3-boronic acid pinacol ester) | ≥ 95% (HPLC) | [1] |

Synthesis and Experimental Protocols

Benzofuran boronic acid pinacol esters are valuable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.

General Synthesis of Benzofuran Boronic Acid Pinacol Esters

While a specific protocol for the synthesis of benzofuran-5-boronic acid pinacol ester was not found, a representative procedure for a related isomer, 6-cyanobenzo[b]furan-2-boronic acid pinacol ester, is detailed in the literature. This synthesis involves a multi-step sequence starting from 3-hydroxybenzonitrile, proceeding through iodination, Sonogashira alkynylation, and a copper-catalyzed heteroannulation, followed by a final borylation step.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for the Suzuki-Miyaura cross-coupling of a benzofuran boronic acid pinacol ester with an aryl halide. This protocol is based on established methodologies and can be adapted for specific substrates.[3][4][5]

Materials:

-

Benzofuran-5-boronic acid pinacol ester (1.1 eq)

-

Aryl halide (e.g., aryl bromide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2 eq)

-

Solvent (e.g., 1,4-dioxane/water, 6:1)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl halide (0.46 mmol, 1.0 eq) and the palladium catalyst (0.035 g, 5 mol%).

-

Add 5-6 mL of 1,4-dioxane and stir the mixture for 30-45 minutes.

-

Add benzofuran-5-boronic acid pinacol ester (1.1 eq) and K₃PO₄ (2 eq) dissolved in a minimal amount of distilled water.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add ice-cold distilled water to precipitate the product.

-

Isolate the crude product by filtration and purify by column chromatography.

Workflow for Suzuki-Miyaura Cross-Coupling:

References

An In-depth Technical Guide to the Solubility of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid pinacol ester derivative of benzofuran. Benzofuran scaffolds are prevalent in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic potentials, including antitumor, antibacterial, anti-inflammatory, and antiviral activities. Boronic acids and their esters are crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them invaluable in medicinal chemistry and drug discovery.

The solubility of a compound is a critical physicochemical parameter that significantly influences its suitability for various applications, from chemical reactions to pharmaceutical formulations. In drug development, solubility affects absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting a drug's bioavailability and therapeutic efficacy.[1][2] This technical guide provides an overview of the expected solubility of this compound in organic solvents, based on the general characteristics of related compounds, and presents detailed experimental protocols for its quantitative determination.

General Solubility Characteristics

Boronic acid esters, such as the pinacol ester of this compound, generally exhibit enhanced solubility in organic solvents compared to their corresponding boronic acids.[3][4][5] The pinacol group increases the lipophilicity and stability of the molecule, making it more compatible with a wider range of organic media. The solubility is influenced by factors such as the polarity of the solvent and the specific functional groups on the molecule.[3]

Based on studies of analogous compounds like phenylboronic acid pinacol ester, the following table summarizes the expected qualitative solubility of this compound in common organic solvents.[3][4]

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Good compatibility with the aromatic and ester moieties. Phenylboronic acid pinacol ester shows high solubility in chloroform.[3][4] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | High | Polar aprotic nature effectively solvates the molecule. Phenylboronic acid has high solubility in ethers.[3][4] |

| Ketones | Acetone, 3-Pentanone | High | Polar aprotic nature effectively solvates the molecule. Phenylboronic acid and its pinacol ester are highly soluble in ketones.[3][4] |

| Esters | Ethyl Acetate | Moderate to High | Intermediate polarity provides reasonable solvation. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Highly polar nature effectively dissolves a wide range of organic compounds. DMSO is often used to prepare stock solutions for biological screening.[2] |

| Alcohols | Methanol, Ethanol | Moderate | The polar hydroxyl group can interact with the oxygen atoms in the dioxaborolane ring, but the overall nonpolar character of the molecule may limit very high solubility. |

| Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Low to Very Low | The compound's polarity is too high for significant solubility in nonpolar aliphatic solvents. Phenylboronic acid and its esters have very low solubility in hydrocarbons.[3][4] |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, direct experimental measurement is necessary. The two most common methods in pharmaceutical development are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.[1][2]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solvent at a specific temperature.[6]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure saturation is reached.[6]

-

Equilibration: Seal the vials securely and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. The equilibration time is critical and typically requires 24 to 72 hours to ensure the system has reached a true equilibrium state.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed.

-

Sample Analysis: Carefully extract an aliquot of the clear supernatant. To avoid precipitating the dissolved solid, it is advisable to filter the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the saturated sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standards. The concentration of the compound in the saturated sample is then determined from this curve, representing the thermodynamic solubility.

-

Kinetic Solubility Determination (High-Throughput Assay)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly introduced from a high-concentration stock solution (typically in DMSO) into an organic solvent.[2] This method is often used for early-stage drug discovery screening.[2]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, for example, 10 mM in 100% DMSO.

-

Serial Dilution: In a 96-well microplate (the "source plate"), perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Solvent Addition: To a new 96-well plate (the "test plate"), add a fixed volume of the desired organic solvent to each well.

-

Compound Addition: Transfer a small volume (e.g., 1-2 µL) from each well of the source plate to the corresponding wells of the test plate. This rapid addition can induce precipitation if the concentration exceeds the kinetic solubility limit.

-

Precipitation Detection: Allow the test plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature. The amount of precipitation is then measured. A common method is nephelometry, which measures the scattering of light by suspended particles.[7] The lowest concentration at which precipitation is detected is considered the kinetic solubility.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

Understanding the solubility of this compound is essential for its effective use in both synthetic chemistry and drug development. While specific quantitative data is sparse, the general behavior of boronic acid pinacol esters suggests high solubility in common polar aprotic solvents like DCM, THF, and acetone, and low solubility in nonpolar hydrocarbon solvents. For precise applications, the experimental determination of either thermodynamic or kinetic solubility is strongly recommended. The protocols and workflow detailed in this guide provide a robust framework for researchers to generate reliable solubility data, facilitating reaction optimization, formulation development, and further investigation into the compound's potential applications.

References

Stability and Storage of Benzofuran Boronic Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for benzofuran boronic esters, a class of compounds of significant interest in medicinal chemistry and drug development. Due to their inherent reactivity, understanding the stability profile of these esters is critical for ensuring their quality, efficacy, and safety in research and pharmaceutical applications. This document outlines the key factors influencing their stability, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Concepts in Benzofuran Boronic Ester Stability

Benzofuran boronic esters, like other aryl boronic esters, are susceptible to degradation, primarily through hydrolysis to the corresponding benzofuran boronic acid. The stability of these compounds is influenced by a variety of factors including pH, temperature, light, and the presence of oxidizing agents. The conversion to various ester forms, such as the commonly used pinacol esters, is a primary strategy to enhance stability and ease of handling compared to the more labile free boronic acids. However, even as esters, they can undergo degradation over time and under specific environmental stresses.

Quantitative Stability Data

While specific kinetic data for the degradation of a wide range of benzofuran boronic esters is not extensively available in the public domain, the following tables summarize the expected qualitative and semi-quantitative stability based on general principles for aryl boronic esters. This data is intended to guide researchers in handling and storing these compounds.

Table 1: Qualitative Hydrolytic Stability of Benzofuran Boronic Esters at Different pH Conditions

| pH Range | Condition | Expected Stability | Notes |

| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway for boronic esters. |

| 4 - 6 | Weakly Acidic | Moderate | Hydrolysis can still occur, but typically at a slower rate than under strongly acidic or basic conditions. |

| 6 - 8 | Neutral | Moderate to High | Generally most stable around neutral pH, though hydrolysis can be accelerated at physiological pH (7.4) for some esters.[1] |

| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis is a key step for the in situ generation of the active boronic acid in cross-coupling reactions. |

| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected under strongly basic conditions. |

Table 2: Qualitative Thermal Stability of Benzofuran Boronic Esters

| Temperature Range | Condition | Expected Stability | Notes |

| < 0°C | Sub-zero | High | Recommended for long-term storage to minimize all degradation pathways. |

| 0 - 25°C | Room Temperature | Moderate | Generally stable for short periods when protected from moisture and light. |

| 25 - 80°C | Moderate Heating | Moderate to Low | Increased temperature can accelerate the rate of hydrolysis and other degradation pathways. |

| > 80°C | High Heating | Low | Significant degradation is likely, especially over extended periods. |

Table 3: Qualitative Photostability of Benzofuran Boronic Esters

| Light Condition | Exposure | Expected Stability | Notes |

| Ambient Indoor Light | Intermittent | Moderate | Gradual degradation may occur over extended periods. Storage in amber vials is recommended. |

| Direct Sunlight | Prolonged | Low | UV radiation can induce photodegradation. The rate can be significantly faster in the presence of sensitizers in aqueous environments.[2] |

| ICH Photostability Chamber | Controlled UV/Vis | Low to Moderate | Expected to degrade to an extent that allows for the identification of photoproducts in forced degradation studies. |

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the stability of benzofuran boronic esters. The following sections provide methodologies for forced degradation studies and for analysis using HPLC and NMR.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the benzofuran boronic ester under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. The target degradation is typically 5-20% to ensure that the degradation products are representative of those that might form under normal storage conditions over time.[3][4]

1. Sample Preparation:

-

Prepare a stock solution of the benzofuran boronic ester at a concentration of approximately 1 mg/mL.

-

Use an aprotic solvent such as acetonitrile or tetrahydrofuran (THF) for the initial stock solution to minimize premature hydrolysis.[5]

-

For hydrolytic and oxidative stress studies, the stock solution will be diluted into the stress condition medium.

2. Stress Conditions:

-

Acid Hydrolysis:

-

Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.